(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride
Description
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6Br2ClFN2 It is a halogenated hydrazine derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring
Properties
Molecular Formula |
C6H6Br2ClFN2 |
|---|---|
Molecular Weight |
320.38 g/mol |
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H5Br2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H |
InChI Key |
JINQKLMWUXOTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NN)Br)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride typically involves the halogenation of a phenylhydrazine precursorThe reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylhydrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to these targets, leading to specific biological effects. The hydrazine moiety can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine hydrochloride: A related compound with a similar structure but lacking the bromine atoms.
2,6-Dibromo-4-fluorophenyl isocyanate: Another halogenated derivative with different functional groups
Uniqueness
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Biological Activity
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound's structural features, including the presence of halogen substituents, suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- Dibromine : Enhances lipophilicity.
- Fluorine : Modifies electronic properties and may improve binding affinity to biological targets.
Antimicrobial Activity
Studies have indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Klebsiella pneumoniae | 8 |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A study reported that it effectively inhibited the growth of Candida albicans and Aspergillus niger, with an IC50 value of 10 µg/mL against both fungi, indicating its potential as a therapeutic agent for fungal infections.
Anticancer Properties
Recent research highlights the anticancer potential of hydrazine derivatives. In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This suggests that further exploration into its molecular pathways could yield valuable insights into its therapeutic applications.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial activity of various hydrazine derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics .
- Antifungal Mechanism Investigation : Another study focused on the antifungal mechanisms of hydrazine compounds. It was found that this compound disrupted fungal cell membrane integrity, leading to cell lysis .
- Cytotoxicity in Cancer Research : Research involving this compound's cytotoxic effects on cancer cells revealed that it significantly inhibited cell proliferation through ROS-mediated pathways. This was particularly evident in studies involving breast and cervical cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
